molecular formula C22H15ClN4O B2752553 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-55-9

3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2752553
CAS RN: 380391-55-9
M. Wt: 386.84
InChI Key: ZJOXOTOMJAGUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15ClN4O and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Solvent Effects

Research on chloroquinoline-based chalcone derivatives, including molecules with structural similarities to 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, has been conducted to understand their synthesis, characterization, and photophysical properties. A study by Singh et al. (2015) explored novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety. Their photophysical properties, including absorbance, fluorescence spectra, quantum yield in methanol, and the influence of various solvents on emission spectra, were investigated. The study highlighted how solvent polarity affects the photophysical behavior of these compounds, providing insights into their potential applications in materials science and molecular engineering (Singh, Sindhu, & Khurana, 2015).

Catalytic Activity and Synthetic Applications

The catalytic activity of compounds structurally related to the mentioned chemical has been studied, revealing their potential in facilitating enantioselective chemical reactions. Sun et al. (2007) described the CuI/bis(oxazoline)-catalyzed addition of activated terminal alkynes to 1-acylpyridinium salts, showcasing the synthetic utility of such compounds in creating complex molecules with high enantioselectivity. This process has applications in pharmaceutical synthesis and the creation of bioactive compounds (Sun, Yu, Ding, & Ma, 2007).

Corrosion Inhibition Properties

Compounds with quinazoline moieties have been evaluated for their corrosion inhibition capabilities. Kadhim et al. (2017) investigated 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their ability to inhibit corrosion on mild steel in hydrochloric acid solution. Their study suggests that the nitrogen content, molecular weight, and concentration of such inhibitors significantly affect their efficiency, highlighting their potential use in protecting metals from corrosion (Kadhim et al., 2017).

Antimicrobial Activity

The antimicrobial properties of novel quinazoline derivatives have also been explored. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone structures, testing their antibacterial and antifungal activities against a variety of pathogens. Some compounds demonstrated significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

properties

IUPAC Name

3-(2-chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O/c1-12-6-7-18-17(8-12)22(28)27-21(25-18)16(11-24)10-15-9-14-5-3-4-13(2)19(14)26-20(15)23/h3-10H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOXOTOMJAGUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC=CC(=C4N=C3Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.